molecular formula C16H15NO6 B12676680 O-Acetylsalicylsalicylamide CAS No. 6034-63-5

O-Acetylsalicylsalicylamide

Cat. No.: B12676680
CAS No.: 6034-63-5
M. Wt: 317.29 g/mol
InChI Key: AUIDSEAJRPFDDH-UHFFFAOYSA-N
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Description

O-Acetylsalicylsalicylamide is a chemical compound that belongs to the class of salicylamides. It is a derivative of salicylic acid and is known for its potential use as a prodrug for salicylamide, an analgesic and antipyretic agent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsalicylsalicylamide typically involves the acetylation of salicylamide. One common method is the reaction of salicylamide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: O-Acetylsalicylsalicylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Acetylsalicylsalicylamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Explored as a prodrug for salicylamide, which has analgesic and antipyretic properties.

Mechanism of Action

The mechanism of action of O-Acetylsalicylsalicylamide involves its hydrolysis to release salicylamide, which then exerts its effects. Salicylamide is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition is achieved through the acetylation of the cyclooxygenase (COX) enzyme, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison: O-Acetylsalicylsalicylamide is unique due to its specific acetylation pattern, which influences its hydrolysis rate and biological activity. Compared to O-Acetylsalicylamide, it has a more complex structure, potentially leading to different pharmacokinetic properties. O-Glutarylsalicylamide, on the other hand, has different chemical properties due to the presence of the glutaryl group, which may affect its solubility and reactivity .

Properties

CAS No.

6034-63-5

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

(2-carbamoylphenyl) acetate;2-hydroxybenzoic acid

InChI

InChI=1S/C9H9NO3.C7H6O3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H2,10,12);1-4,8H,(H,9,10)

InChI Key

AUIDSEAJRPFDDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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